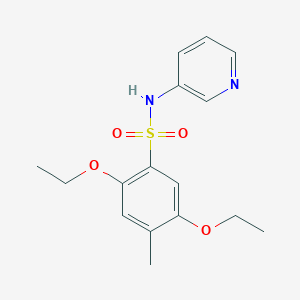
2,5-diethoxy-4-methyl-N-pyridin-3-ylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-diethoxy-4-methyl-N-pyridin-3-ylbenzenesulfonamide, also known as E-64d, is a synthetic inhibitor of cysteine proteases. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.
Mecanismo De Acción
2,5-diethoxy-4-methyl-N-pyridin-3-ylbenzenesulfonamide inhibits cysteine proteases by irreversibly binding to the active site of the enzyme. This prevents the enzyme from carrying out its normal function, leading to the accumulation of its substrates and the inhibition of downstream processes. This compound is particularly effective at inhibiting cathepsin B and cathepsin L, which are involved in a wide range of biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, reduce the production of inflammatory cytokines, and prevent the formation of amyloid plaques in the brain. This compound has also been shown to have neuroprotective effects, reducing the damage caused by ischemic stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,5-diethoxy-4-methyl-N-pyridin-3-ylbenzenesulfonamide is its specificity for cysteine proteases, making it a valuable tool for studying the function of these enzymes in vitro and in vivo. However, this compound has some limitations for lab experiments. It is relatively expensive and can be difficult to synthesize. Additionally, this compound has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for research on 2,5-diethoxy-4-methyl-N-pyridin-3-ylbenzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of cysteine proteases. Another area of interest is the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, this compound could be used to study the role of cysteine proteases in other diseases and biological processes. Overall, this compound is a valuable tool for scientific research and has the potential to lead to new insights into the function of cysteine proteases and their role in human health and disease.
Métodos De Síntesis
2,5-diethoxy-4-methyl-N-pyridin-3-ylbenzenesulfonamide can be synthesized using a multi-step process involving the reaction of 2,5-diethoxy-4-methylpyridine with p-toluenesulfonyl chloride, followed by the reaction with sodium hydride and N,N-dimethylformamide. The resulting product is then reacted with N,N-dimethylglycine to yield this compound.
Aplicaciones Científicas De Investigación
2,5-diethoxy-4-methyl-N-pyridin-3-ylbenzenesulfonamide has been used extensively in scientific research to study the role of cysteine proteases in various biological processes. It has been shown to inhibit the activity of cathepsin B, cathepsin L, and other cysteine proteases, making it a valuable tool for studying the function of these enzymes in vitro and in vivo. This compound has also been used to study the role of cysteine proteases in diseases such as cancer, neurodegenerative disorders, and infectious diseases.
Propiedades
Fórmula molecular |
C16H20N2O4S |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
2,5-diethoxy-4-methyl-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H20N2O4S/c1-4-21-14-10-16(15(22-5-2)9-12(14)3)23(19,20)18-13-7-6-8-17-11-13/h6-11,18H,4-5H2,1-3H3 |
Clave InChI |
PYYKHSXRDCMSAG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NC2=CN=CC=C2 |
SMILES canónico |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NC2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S)-4-amino-N-[(1R,2R,3R,4R,5S)-3,5-diamino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4R,5S,6R)-3,4-diamino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]-2-hydroxybutanamide](/img/structure/B223208.png)
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]azepane](/img/structure/B223214.png)







![Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B223288.png)

